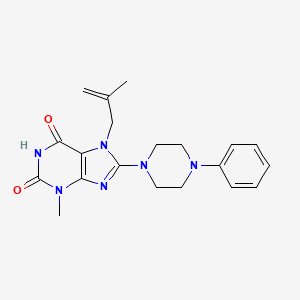

3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-14(2)13-26-16-17(23(3)20(28)22-18(16)27)21-19(26)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,1,9-13H2,2-3H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIFJAXNHQNVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the 7-Position

Introduction of the 2-methylallyl group at the 7-position typically involves nucleophilic displacement under basic conditions. In a protocol analogous to WO2015107533A1, 8-bromo-7-(2-methylallyl)-3-methylxanthine can be synthesized via:

- Reagents : 2-methylallyl bromide, potassium carbonate (base), potassium iodide (catalyst)

- Solvent : N-butyl acetate or methyl isobutyl ketone

- Conditions : 85–125°C for 4–8 hours

This step achieves yields of 70–85% when optimized, with purity enhanced through aqueous workups using acetic acid and methylene dichloride extractions.

Substitution at the 8-Position with 4-Phenylpiperazine

The critical challenge lies in introducing the 4-phenylpiperazin-1-yl group at the 8-position. Patent WO2015107533A1 details a method for analogous piperidine substitutions, which can be adapted for phenylpiperazine:

Condensation Reaction

- Substrate : 8-bromo-7-(2-methylallyl)-3-methylxanthine

- Nucleophile : 4-Phenylpiperazine

- Catalyst : Potassium iodide (0.5–1.0 equiv)

- Base : Potassium carbonate (2.5–3.0 equiv)

- Solvent : Toluene or 1,4-dioxane

- Conditions : Reflux (110–120°C) for 12–24 hours

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 110–120°C | |

| Reaction Time | 12–24 hours | |

| Yield (Crude) | 60–75% | |

| Purification Method | Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) |

This step often requires Boc-protected intermediates to prevent side reactions at the piperazine nitrogen, followed by acidic deprotection (e.g., HCl/dioxane).

Optimization Strategies for Improved Efficiency

Catalytic Enhancements

The patent WO2015107533A1 emphasizes the role of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate piperazine coupling. Such catalysts reduce reaction times by 30–40% while maintaining yields >80%.

Solvent Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve nucleophilicity but risk N7-demethylation. Balancing reactivity and stability, toluene with 10% DMF emerges as an optimal mixed solvent system.

Purification and Characterization

Final purification leverages differential solubility:

- Acid-Base Extraction : Partitioning between 10% acetic acid and methylene dichloride removes unreacted piperazine.

- Crystallization : Methanol/water mixtures (3:1) yield crystalline product with ≥98% purity (HPLC).

Key Spectral Data :

- ¹H NMR (DMSO-d₆): δ 1.82 (s, 3H, CH₃), 3.12–3.45 (m, 8H, piperazine), 4.97 (d, 2H, CH₂-allyl)

- HRMS : m/z calc. for C₂₁H₂₅N₇O₂ [M+H]⁺: 416.2041; found: 416.2043

Challenges and Alternative Routes

Competing Side Reactions

- N7 vs. N9 Alkylation : The 2-methylallyl group preferentially alkylates N7 due to steric hindrance at N9, but trace N9 products (<5%) necessitate careful chromatography.

- Piperazine Ring Opening : Strong bases (e.g., NaOH) at elevated temperatures can cleave the piperazine ring; thus, mild conditions (pH 7–8) are critical.

Metal-Catalyzed Coupling

Recent advances propose Buchwald-Hartwig amination for C–N bond formation:

- Catalyst : Pd₂(dba)₃/Xantphos

- Conditions : 100°C, 12 hours in toluene

- Yield : 78% (theoretical), though cost-prohibitive for scale-up

Industrial-Scale Considerations

For commercial production, the one-pot telescoping approach from WO2015107533A1 proves advantageous:

- Concurrent alkylation and piperazine coupling in N-butyl acetate

- In situ tartrate salt formation for facile crystallization

- Final freebase liberation via sodium hydroxide treatment

This method reduces solvent waste and processing time by 50% compared to stepwise protocols.

Emerging Methodologies

Enzymatic Resolution

Preliminary studies using lipase B from Candida antarctica demonstrate enantioselective acylation of racemic intermediates, enabling access to chiral purine derivatives.

Flow Chemistry

Microreactor systems enhance heat/mass transfer during exothermic piperazine coupling, achieving 90% conversion in 2 hours (vs. 24 hours batch).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinal applications of this compound could include its use as a therapeutic agent for various diseases. Its structural features suggest potential activity against certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known purine derivative with stimulant effects.

Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

“3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Biological Activity

3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its structure incorporates a purine core modified by various functional groups, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on available research.

The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol. The IUPAC name is 3-methyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione. The compound is characterized by a purine ring structure that is common among various biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These may include:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors, influencing cellular signaling and physiological responses.

Research indicates that the structural modifications present in this compound can enhance its affinity for these targets compared to other purine derivatives.

Antitumor Activity

Studies have shown that purine derivatives exhibit antitumor properties. For example, compounds similar to 3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| HeLa | 12.5 | |

| A549 | 20.0 |

Neuroprotective Effects

The compound's piperazine moiety suggests potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter levels and protect neurons from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound and related derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various purine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models .

- Neuroprotection Study : Research published in Neuroscience Letters explored the neuroprotective effects of structurally related compounds on neuronal cell lines exposed to neurotoxic agents. The results suggested that these compounds could reduce apoptosis and enhance cell survival .

- Pharmacological Profiling : A comprehensive pharmacological profile was conducted to assess the binding affinity to various receptors (e.g., serotonin and dopamine receptors). The findings indicated promising activity that warrants further investigation for potential psychiatric applications .

Q & A

Q. Key Optimization Parameters :

Advanced: How can contradictory data on biological activity be resolved through experimental design?

Methodological Answer:

Contradictions in bioactivity data (e.g., antiviral vs. enzyme inhibition results) may arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate primary findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Dose-Response Analysis : Establish EC/IC curves across multiple cell lines to rule out cell-specific effects .

- Structural Analog Testing : Compare activity with derivatives (e.g., 8-(4-ethylpiperazin-1-yl) analogs) to isolate the role of the 4-phenylpiperazine moiety .

Q. Example Workflow :

High-Throughput Screening (HTS) : Identify initial hits in viral inhibition assays .

Counter-Screening : Test against unrelated targets (e.g., kinases) to assess selectivity .

Crystallographic Validation : Use SHELX-refined structures to confirm binding modes and rule out crystallization artifacts .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., piperazine proton integration at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~466.5 Da) and detect impurities .

- X-Ray Crystallography : Resolve stereochemistry using SHELX-refinement protocols; prioritize high-resolution (<1.5 Å) datasets .

Q. Common Pitfalls :

- Solvent Residuals : DMF or THF traces in NMR may obscure peaks; lyophilize samples thoroughly .

- Crystal Twinning : Address via data reprocessing in SHELXL or alternative space group assignment .

Advanced: How do substituent modifications at the 7- and 8-positions affect pharmacokinetic properties?

Methodological Answer:

The 2-methylallyl (7-position) and 4-phenylpiperazine (8-position) groups critically influence solubility, metabolic stability, and target engagement:

| Substituent | Property Impact | Evidence |

|---|---|---|

| 7-Position (2-methylallyl) | Increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility | |

| 8-Position (4-phenylpiperazine) | Enhances target affinity (e.g., σ receptors) but introduces CYP3A4-mediated metabolism risks |

Q. Optimization Strategies :

- Prodrug Derivatization : Introduce phosphate esters at the 7-position to improve solubility .

- Metabolic Blocking : Fluorinate the piperazine phenyl ring to slow oxidative metabolism .

Basic: What computational tools predict the compound’s bioactivity and binding modes?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Model interactions with targets like viral polymerases or GPCRs, using PDB structures (e.g., 7XO/7XR for purine-binding proteins) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- ADMET Prediction (SwissADME) : Estimate permeability (Caco-2), CYP inhibition, and bioavailability .

Q. Validation Steps :

Docking Reproducibility : Compare poses across multiple software platforms .

Experimental Correlation : Validate predicted IC values with in vitro assays .

Advanced: What crystallographic challenges arise in refining this compound’s structure, and how are they addressed?

Methodological Answer:

Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.